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molecular formula C7H4ClFN2 B1422358 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine CAS No. 882033-66-1

4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1422358
M. Wt: 170.57 g/mol
InChI Key: YXRHIFORQJRTTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07528147B2

Procedure details

A solution of 1.7 g of 5-fluoro-1H-pyrrolo[2,3-b]pyridine-7-oxide in 10 cm3 of phosphorus oxychloride is maintained at the reflux point of the POCl3 for 8 hours. After distilling off the POCl3 under vacuum, the residue is treated with 50 g of ice, and the pH of the solution obtained is brought in the region of 8-9 by addition of sodium hydrogen carbonate. The aqueous phase is extracted with five times 80 cm3 of ethyl acetate. The combined organic phases are then dried over magnesium sulfate, filtered and concentrated to dryness under reduced pressure (13 kPa). 1.3 g of 4-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine are thus obtained in the form of a solid, the characteristics of which are as follows:
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]2[CH:11]=[CH:10][NH:9][C:5]2=[N+:6]([O-])[CH:7]=1.C(=O)([O-])O.[Na+].P(Cl)(Cl)([Cl:19])=O>>[Cl:19][C:3]1[C:2]([F:1])=[CH:7][N:6]=[C:5]2[NH:9][CH:10]=[CH:11][C:4]=12 |f:1.2|

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
FC=1C=C2C(=[N+](C1)[O-])NC=C2
Name
Quantity
10 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
After distilling off the POCl3 under vacuum
ADDITION
Type
ADDITION
Details
the residue is treated with 50 g of ice
CUSTOM
Type
CUSTOM
Details
the pH of the solution obtained
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted with five times 80 cm3 of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are then dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure (13 kPa)

Outcomes

Product
Name
Type
product
Smiles
ClC1=C2C(=NC=C1F)NC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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